molecular formula C10H11BrClNO B14065460 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14065460
M. Wt: 276.56 g/mol
InChI Key: FTUGRXBUBHXEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one typically involves multi-step reactions starting from simpler aromatic compoundsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and the use of specific catalysts .

Chemical Reactions Analysis

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group may facilitate binding to biological receptors, while the bromomethyl and chloropropanone groups can participate in various biochemical pathways. These interactions can lead to changes in cellular functions and biological responses .

Comparison with Similar Compounds

Similar compounds include other halogenated aromatic amines and chloropropanones. Compared to these compounds, 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable subject for research in organic synthesis, medicinal chemistry, and biological studies.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[4-amino-3-(bromomethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)10(12)7-2-3-9(13)8(4-7)5-11/h2-4,10H,5,13H2,1H3

InChI Key

FTUGRXBUBHXEAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)N)CBr)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.